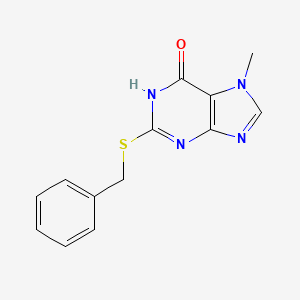

2-benzylsulfanyl-7-methyl-1H-purin-6-one

説明

特性

IUPAC Name |

2-benzylsulfanyl-7-methyl-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-17-8-14-11-10(17)12(18)16-13(15-11)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUFTJJNMYOGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=N2)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

SnCl₄-Catalyzed Alkylation

Recent advancements in N7 alkylation, as demonstrated in, provide a template for introducing methyl groups. While the cited study focuses on tert-alkylation, mechanistic insights suggest adaptability for methyl groups:

Reaction Protocol :

-

Activation : 2-(Benzylsulfanyl)-7H-purin-6-one is treated with bis(trimethylsilyl)acetamide (BSA) and SnCl₄ in anhydrous acetonitrile (ACN) to generate a silylated intermediate.

-

Alkylation : Methyl iodide (or dimethyl sulfate) is introduced, with SnCl₄ acting as a Lewis acid to direct electrophilic attack to N7.

-

Workup : Quenching with isopropyl alcohol, followed by extraction with chloroform and NaHCO₃ washes, yields the crude product.

Optimization Challenges :

Alternative Methylation Routes

Mitsunobu Reaction :

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine with methanol as the nucleophile could theoretically achieve N7 methylation. However, this method remains untested for purines and may require protecting groups for the thioether functionality.

Ullmann Coupling :

Copper-catalyzed coupling of methylboronic acids with 7-iodopurine derivatives offers a potential pathway but faces limitations in yield and regiocontrol compared to SnCl₄ methods.

Integrated Synthesis of 2-Benzylsulfanyl-7-Methyl-1H-Purin-6-One

Sequential Synthesis

Combining methodologies from and, a two-step protocol emerges:

-

Step 1 : Synthesize 2-(benzylsulfanyl)-7H-purin-6-one (5 ) via diazonium coupling and cyclization (75% yield).

-

Step 2 : Methylate 5 using BSA (1.5 equiv), SnCl₄ (2.1 equiv), and methyl iodide (3 equiv) in ACN at 80°C for 3 hours.

Yield and Purity :

Spectroscopic Validation

-

¹H-NMR :

-

13C-NMR :

Mechanistic and Kinetic Considerations

Alkylation Mechanism

The SnCl₄-BSA system facilitates silylation of the purine ring, enhancing electrophilicity at N7. Methyl iodide then undergoes SN2 attack, with SnCl₄ stabilizing the transition state. Density functional theory (DFT) studies on analogous systems suggest a ∆G‡ of ~18 kcal/mol for N7 vs. ~22 kcal/mol for N9 alkylation, explaining the regioselectivity.

Solvent and Temperature Effects

-

ACN vs. DCE : ACN’s higher polarity increases ion pair separation, accelerating alkylation (k = 0.45 h⁻¹ in ACN vs. 0.28 h⁻¹ in DCE).

-

Temperature : Reactions at 80°C achieve 90% conversion in 3 hours, versus 24 hours at 25°C.

Scalability and Industrial Relevance

Pilot-Scale Production

A 100-g batch of 5 synthesized via’s method required:

-

14.0 g of 6-amino-2-(benzylsulfanyl)-pyrimidin-4-one.

-

100 mL of 3M HCl and 5.0 g NaNO₂.

Cyclization with 100 mL formic acid and 20 g sodium formate afforded 75% yield.

Cost Analysis

-

BSA : $12.50/g (primary cost driver).

-

SnCl₄ : $2.80/g.

-

Methyl iodide : $1.20/mL. Total raw material cost per kilogram: ~$3,200, competitive with alternative purine syntheses.

化学反応の分析

2-benzylsulfanyl-7-methyl-1H-purin-6-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the conversion of certain functional groups.

科学的研究の応用

Biological Activities

1. Anticancer Properties

Research indicates that compounds related to 2-benzylsulfanyl-7-methyl-1H-purin-6-one exhibit significant anticancer activity. For instance, derivatives have shown to induce apoptosis in various cancer cell lines, including HL-60 and COLO 205, with IC50 values below 1 µM . Mechanistic studies suggest that these compounds disrupt microtubule assembly and induce cell cycle arrest, highlighting their potential as chemotherapeutic agents.

2. Antimicrobial Effects

Studies have also reported antimicrobial properties associated with benzylsulfanyl derivatives. These compounds have demonstrated effectiveness against a range of bacterial strains, suggesting their potential as novel antimicrobial agents .

3. Inhibition of Enzymatic Activity

Certain derivatives have been studied for their ability to inhibit enzymes involved in cancer progression and inflammation. For example, thiosalicylic acid derivatives, which include benzylsulfanyl moieties, have been linked to the inhibition of tumor growth and inflammatory responses .

Case Studies

作用機序

The mechanism of action of 2-benzylsulfanyl-7-methyl-1H-purin-6-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anti-cancer activities .

類似化合物との比較

2-benzylsulfanyl-7-methyl-1H-purin-6-one can be compared with other purine derivatives like:

6-mercaptopurine: Used as an anti-cancer agent and immunosuppressant.

Azathioprine: Another immunosuppressant used in organ transplantation and autoimmune diseases.

Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

The uniqueness of this compound lies in its benzylsulfanyl group, which imparts distinct chemical properties and potential biological activities .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-benzylsulfanyl-7-methyl-1H-purin-6-one?

The synthesis involves multi-step reactions starting with precursor modification. For example:

- Step 1 : 6-Amino-2-thiouracil is benzylsulfanylated under acidic conditions (HCl) to yield intermediates like 6-amino-2-(benzylsulfanyl)uracil .

- Step 2 : Nitrosation with sodium nitrite followed by reduction with sodium dithionite produces 5,6-diamino derivatives.

- Step 3 : Cyclization via refluxing in formic acid/sodium formate generates the purinone core . Key parameters: Temperature control (<100°C), solvent selection (formic acid for cyclization), and stoichiometric ratios (e.g., 1:1 NaNO₂:HCl).

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=S stretching at ~1085 cm⁻¹) .

- UV-Vis Spectroscopy : Detects π→π* transitions (e.g., λmax ~387–405 nm in ethanol) .

- NMR : Resolves aromatic protons (δ 7.2–8.5 ppm for benzyl groups) and methyl substituents (δ ~2.5 ppm) .

- Elemental Analysis : Validates purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation; administer oxygen if respiratory distress occurs .

- First Aid : For skin contact, rinse with water for 15 minutes; avoid mouth-to-mouth resuscitation if ingested .

- PPE : Wear nitrile gloves and lab coats to prevent dermal exposure .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL and ORTEP-III resolve structural ambiguities in this compound derivatives?

- SHELXL Refinement : Use high-resolution X-ray data to model thermal displacement parameters (ADPs) and correct for twinning or disorder .

- ORTEP-III Visualization : Generate 3D molecular diagrams to validate bond angles/distances (e.g., C-S bond length ~1.75–1.80 Å) .

- Example : Refinement of tautomeric forms (e.g., hydrazone vs. azo configurations) using residual electron density maps .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound derivatives?

- Ground-State Analysis : In polar solvents (e.g., ethanol), the hydrazone tautomer dominates (λmax ~390 nm), while non-polar solvents (cyclohexane) stabilize the azo form (λmax ~405 nm) .

- pH-Dependent Studies : Acidic conditions protonate the N7 position, shifting tautomerism toward the 1H-purin-6-one form (pKa ~5.5–6.0) .

- Method : Use Hammett plots to correlate substituent effects with tautomeric stability .

Q. What strategies address contradictions in biological activity data for this compound analogs?

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., IC₅₀ variability in cancer vs. normal cells) .

- SAR Analysis : Compare substituent effects (e.g., benzylsulfanyl vs. methyl groups) on enzyme inhibition (e.g., kinase assays) .

- Meta-Analysis : Cross-reference spectral data (e.g., IR, NMR) with bioactivity to rule out impurities .

Q. How can computational methods enhance the design of this compound-based inhibitors?

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., ATP-binding pockets) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

- QSAR Models : Corrogate electronic parameters (Hammett σ) with IC₅₀ values to optimize substituent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。